molecular formula C17H13NO3 B13842307 3-hydroxy-6-(4-phenoxyphenyl)-1H-pyridin-2-one

3-hydroxy-6-(4-phenoxyphenyl)-1H-pyridin-2-one

Katalognummer: B13842307
Molekulargewicht: 279.29 g/mol
InChI-Schlüssel: JVWVWWRRMUTQDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-6-(4-phenoxyphenyl)-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with a hydroxy group at the 3-position and a phenoxyphenyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-6-(4-phenoxyphenyl)-1H-pyridin-2-one typically involves the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters and amines under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced via selective hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a phenoxy group is substituted onto a halogenated phenyl ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

3-hydroxy-6-(4-phenoxyphenyl)-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyridinone ring to a piperidinone ring.

    Substitution: The phenoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated phenyl rings, phenoxy groups.

Major Products

    Oxidation Products: Carbonyl derivatives.

    Reduction Products: Piperidinone derivatives.

    Substitution Products: Various functionalized phenoxyphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-hydroxy-6-(4-phenoxyphenyl)-1H-pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-hydroxy-6-(4-phenoxyphenyl)-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-hydroxy-6-(4-phenoxyphenyl)-1H-pyridin-3-one: Similar structure but with the hydroxy group at a different position.

    3-hydroxy-6-phenylphenanthridine: Similar core structure but with different substituents.

Uniqueness

3-hydroxy-6-(4-phenoxyphenyl)-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and a phenoxyphenyl group on the pyridinone core makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C17H13NO3

Molekulargewicht

279.29 g/mol

IUPAC-Name

3-hydroxy-6-(4-phenoxyphenyl)-1H-pyridin-2-one

InChI

InChI=1S/C17H13NO3/c19-16-11-10-15(18-17(16)20)12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-11,19H,(H,18,20)

InChI-Schlüssel

JVWVWWRRMUTQDZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=C(C(=O)N3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.